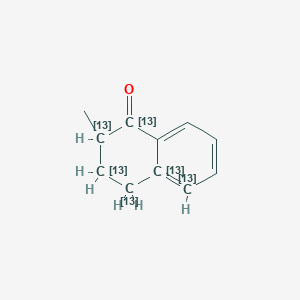

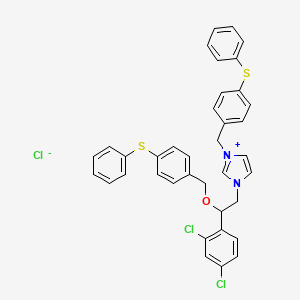

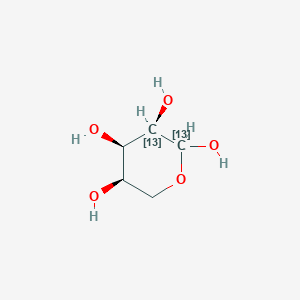

![molecular formula C4H8O4 B584009 D-[2-<sup>13</sup>C]Thréose CAS No. 478506-49-9](/img/structure/B584009.png)

D-[2-13C]Thréose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-[2-13C]Threose: is a four-carbon monosaccharide that contains a carbon-13 isotope at the second carbon position. This compound is a labeled carbohydrate, which makes it particularly useful in various scientific fields, including nuclear magnetic resonance (NMR) studies, metabolic pathway analysis, and enzyme reaction mechanisms .

Applications De Recherche Scientifique

D-[2-13C]Threose has numerous applications in scientific research:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and reaction mechanisms.

Biology: Helps in tracing metabolic pathways and understanding enzyme-catalyzed reactions.

Medicine: Utilized in metabolic studies to investigate disease mechanisms and potential therapeutic targets.

Industry: Employed in the synthesis of complex molecules and as a standard in analytical chemistry.

Mécanisme D'action

Target of Action

D-[2-13C]Threose is primarily used as a labeling reagent in nuclear magnetic resonance (NMR) studies . It is used to investigate the mechanisms of metabolic pathways and enzymatic reactions .

Mode of Action

The mode of action of D-[2-13C]Threose involves its interaction with its targets in the context of NMR studies. The carbon-13 isotope (^13C) in D-[2-13C]Threose serves as a marker, allowing researchers to track the compound’s movement and interactions within biochemical systems .

Biochemical Pathways

D-[2-13C]Threose is involved in various biochemical pathways. One such pathway is the carbonyl migration-epimerization process occurring down the entire carbon chain of chirally pure D-tetroses sugars under mild conditions . This process is important for understanding the effect of carbonyl migrations on the product distribution in plausible prebiotic scenarios .

Pharmacokinetics

It is known that d-[2-13c]threose is a stable compound . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-[2-13C]Threose can be synthesized through several methods. One common approach involves the selective degradation of D-glucose using lead tetraacetate, which results in the formation of di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose, which can be further converted to D-threose . Another method involves the stereoselective synthesis from D-glyceraldehyde acetonide, followed by reactions with specific reagents to obtain the desired labeled compound .

Industrial Production Methods

Industrial production of D-[2-13C]Threose typically involves large-scale chemical synthesis using isotope-labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope at the correct position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions

D-[2-13C]Threose undergoes various chemical reactions, including:

Oxidation: This reaction can convert D-threose into threonic acid.

Reduction: Reduction reactions can yield threitol.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions to achieve specific substitutions.

Major Products

Oxidation: Threonic acid.

Reduction: Threitol.

Substitution: Various substituted threose derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Threose: The non-labeled version of D-[2-13C]Threose.

L-Threose: The enantiomer of D-Threose.

Threitol: The reduced form of threose.

Threonic Acid: The oxidized form of threose

Uniqueness

D-[2-13C]Threose is unique due to the presence of the carbon-13 isotope, which makes it invaluable for isotopic labeling studies. This feature distinguishes it from its non-labeled counterparts and other similar compounds, providing enhanced capabilities for detailed molecular analysis .

Propriétés

IUPAC Name |

(3S,4R)-(313C)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-QLUVSIKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([13C@@H](C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

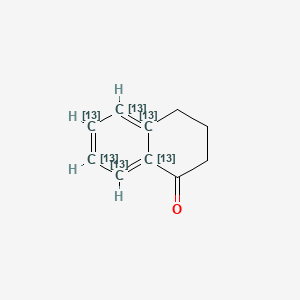

![D-[3-13C]Ribose](/img/structure/B583934.png)

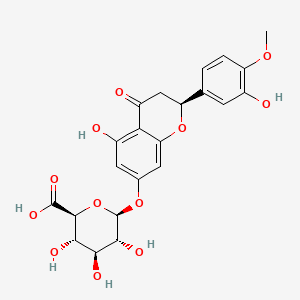

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)